molecular formula C17H17N3O4 B2724977 (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate CAS No. 1208075-07-3

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate

Cat. No.: B2724977
CAS No.: 1208075-07-3
M. Wt: 327.34
InChI Key: MSJSVEGYALUGRK-UHFFFAOYSA-N
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Description

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the p-tolyl group and the imidazo[1,2-a]pyridine scaffold in this compound makes it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with p-tolualdehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The methanamine group is then introduced through a Mannich reaction, and the final oxalate salt is obtained by reacting the free base with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to dihydroimidazo[1,2-a]pyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydroimidazo[1,2-a]pyridines, and various substituted imidazo[1,2-a]pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine scaffold allows the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell surface receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.

    Imidazo[1,2-a]pyrimidine: Another related compound with a different nitrogen position in the ring structure.

    Benzimidazole: A structurally similar compound with a fused benzene ring instead of a pyridine ring.

Uniqueness

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is unique due to the presence of the p-tolyl group, which enhances its lipophilicity and biological activity. The combination of the imidazo[1,2-a]pyridine scaffold with the methanamine group also provides a versatile platform for further functionalization and optimization in drug development .

Properties

IUPAC Name

[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.C2H2O4/c1-11-5-7-12(8-6-11)15-13(10-16)18-9-3-2-4-14(18)17-15;3-1(4)2(5)6/h2-9H,10,16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJSVEGYALUGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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